[3-(pyridin-2-ylmethoxy)phenyl]methanamine
Description
Significance of Aryl Ether and Pyridine (B92270) Moieties in Chemical Research
The aryl ether moiety is a fundamental structural unit found in a vast array of bioactive molecules and advanced materials. thieme-connect.com Its synthesis has been a major focus of research, with methods like the Ullmann coupling and palladium-catalyzed cross-coupling reactions being developed to efficiently form this bond. thieme-connect.com In materials science, aryl ethers form the backbone of high-performance polymers like poly(arylene ether)s (PAEs), which are valued for their thermal stability. researchgate.net However, research has also shown that the aryl-ether linkage can be a point of chemical vulnerability, for instance, being susceptible to cleavage under strongly alkaline conditions. researchgate.net In the context of medicinal chemistry, the incorporation of fluorinated aryl ether moieties has been studied to enhance the selectivity of materials for applications like gas separation. acs.orgresearchgate.net
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 7,000 drug molecules. nih.govrsc.org This nitrogen-containing heterocycle, an isostere of benzene (B151609), is a key component in numerous FDA-approved drugs. rsc.orgrsc.org Its presence can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. nih.govrsc.org The pyridine nucleus is found in natural products and is a cornerstone of coenzymes like NADH and NADPH. rsc.orgrsc.org Its versatility allows it to act as a reactant, starting material, solvent, and reagent in a wide range of chemical transformations. nih.govenpress-publisher.com The structure was first isolated in 1846 and its aromatic nature, with six delocalized π electrons, was identified in the 1860s. nih.govijpsonline.com
Role of Methanamine Functionality in Organic Synthesis and Chemical Biology
The methanamine functionality, particularly as a benzylamine (B48309) derivative, is a crucial building block in organic synthesis and a key feature in chemical biology. This group provides a site for nucleophilic reactivity and hydrogen bonding, making it a versatile handle for chemical modifications. In synthetic chemistry, the methanamine group is often used to build more complex heterocyclic compounds and serves as a precursor for developing pharmaceutical agents. Its structural features can be pivotal for a compound's mechanism of action, allowing it to bind to enzymes or receptors and modulate their activity. The synthesis of molecules containing a methanamine group often involves methods like reductive amination or halogen-mediated substitution. evitachem.com
Overview of Structural Classes Related to [3-(pyridin-2-ylmethoxy)phenyl]methanamine in Academic Literature
The core structure of this compound, which features a pyridyl group linked to a phenylmethanamine via an ether bond, is represented in various forms in scientific literature. Research has been conducted on a range of substituted 7-(2-pyridylmethylamine) derivatives, which have shown potent biological activity. mdpi.com
Several related structures can be found in chemical databases and research articles, highlighting the scientific interest in this scaffold. Examples include:
[3-(Pyrimidin-2-ylmethoxy)phenyl]methanamine] : A close analog where the pyridine ring is replaced by a pyrimidine (B1678525) ring. nih.gov
[3-Nitro-4-(pyridin-3-ylmethoxy)phenyl]methanamine] : This compound features the pyridylmethoxy and methanamine groups on a nitrated phenyl ring, with a different substitution pattern for the ether linkage. nih.gov
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives : These more complex structures incorporate a pyridine moiety within a larger, multi-ring system and have been synthesized and evaluated for biological activity. frontiersin.org
3-Phenyl-4-methyl-6-(6-arylpyridin-2-yl) coumarins : These compounds feature a pyridine ring as a key substituent in a coumarin (B35378) framework. researchgate.net
These examples underscore the modularity of the pyridyl-ether-amine motif and its exploration in various chemical contexts.
Structure
3D Structure
Properties
IUPAC Name |
[3-(pyridin-2-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYAAFALDBUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Pyridin 2 Ylmethoxy Phenyl Methanamine and Its Analogues
Retrosynthetic Strategies for the [3-(pyridin-2-ylmethoxy)phenyl]methanamine Scaffold
The retrosynthetic analysis of this compound reveals two primary disconnection points, leading to convergent and linear synthetic strategies. The first approach involves the disconnection of the ether bond, suggesting a Williamson ether synthesis as a key step. This strategy would typically involve the coupling of a 3-hydroxybenzylamine derivative with a 2-halomethylpyridine.
A second, more common, retrosynthetic approach focuses on the disconnection of the C-N bond of the benzylamine (B48309). This strategy allows for the late-stage introduction of the amine functionality, often from a corresponding aldehyde or nitrile precursor. This approach is particularly advantageous as it allows for the construction of the core pyridin-2-ylmethoxy-phenyl scaffold first, which can then be converted to the final amine product.
Exploration of Diverse Precursor Architectures for Convergent and Linear Synthesis
The synthesis of this compound can be achieved through several pathways, each utilizing different precursor molecules and key reactions.
Synthesis via Reductive Amination Approaches
Reductive amination represents a direct and efficient method for the synthesis of this compound from the corresponding aldehyde, 3-(pyridin-2-ylmethoxy)benzaldehyde (B128736). This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by its immediate reduction to the desired amine. A variety of reducing agents and catalytic systems can be employed for this transformation.
Studies on the reductive amination of benzaldehyde (B42025) with ammonia (B1221849) have shown that the choice of catalyst and reaction conditions is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. rsc.org For instance, cobalt-based composites have been used for the catalytic amination of aromatic aldehydes, with quantitative yields of the target amine being achieved under optimized conditions. mdpi.com A general procedure for gram-scale reductive amination involves stirring the aldehyde and amine with a reducing agent like sodium triacetoxyborohydride (B8407120) in a suitable solvent at room temperature. rsc.org
A study on the development of a solvent selection guide for aldehyde-based direct reductive amination processes provides valuable insights into optimizing this reaction. The research evaluated a range of more environmentally benign solvents to replace less desirable chlorinated solvents. rsc.org
Synthesis via Reduction of Oxime Intermediates
An alternative two-step approach to this compound involves the conversion of 3-(pyridin-2-ylmethoxy)benzaldehyde to its corresponding oxime, followed by reduction. The oxime intermediate, 3-(pyridin-2-ylmethoxy)benzaldehyde oxime, is commercially available, simplifying this synthetic route. scbt.com
The reduction of the oxime to the primary amine can be accomplished using various reducing agents. While specific conditions for the reduction of 3-(pyridin-2-ylmethoxy)benzaldehyde oxime are not extensively detailed in the reviewed literature, general methods for the reduction of benzaldehyde oximes are well-established.
| Precursor | Reagent/Catalyst | Solvent | Product |
| 3-(pyridin-2-ylmethoxy)benzaldehyde | Ammonia, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | Various | This compound |
| 3-(pyridin-2-ylmethoxy)benzaldehyde oxime | Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) | Ethereal solvents | This compound |
| 3-Hydroxybenzaldehyde (B18108) | 2-(Chloromethyl)pyridine (B1213738), Base (e.g., K₂CO₃) | DMF | 3-(pyridin-2-ylmethoxy)benzaldehyde |
| 3-Hydroxybenzylamine | 2-(Chloromethyl)pyridine, Base | - | This compound |
Utility of Halide and Aldehyde Intermediates in Scaffold Construction
The construction of the core [3-(pyridin-2-ylmethoxy)phenyl] scaffold heavily relies on the use of halide and aldehyde intermediates. The key ether linkage is typically formed via a Williamson ether synthesis, a nucleophilic substitution reaction.
A common method involves the reaction of 3-hydroxybenzaldehyde with a halomethylpyridine, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, in the presence of a base. A typical procedure for a related compound, 3-(pyridin-3-ylmethoxy)-benzaldehyde, involves heating 3-hydroxybenzaldehyde with 3-bromomethylpyridine in dimethylformamide (DMF) with potassium carbonate as the base. This reaction proceeds via an SN2 mechanism to yield the desired ether-linked aldehyde. This aldehyde is a crucial precursor that can then be converted to the target amine via reductive amination or reduction of the corresponding oxime.
In an alternative linear approach, the synthesis can start from a substituted benzyl (B1604629) halide. For example, a 3-halobenzylamine could be reacted with 2-pyridinemethanol (B130429) in the presence of a suitable base to form the ether linkage. However, the convergent approach starting with the aldehyde is generally more common.
Optimization of Reaction Conditions and Catalytic Systems for Efficiency and Selectivity
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions and the choice of catalytic systems.
Solvent and Temperature Effects on Reaction Kinetics and Yield
The choice of solvent and reaction temperature can significantly impact the outcome of the key synthetic steps. In the Williamson ether synthesis for forming the pyridyl ether linkage, polar aprotic solvents like DMF are often used to facilitate the SN2 reaction. The temperature is typically elevated to ensure a reasonable reaction rate.
For the reductive amination step, a study on solvent selection has shown that various alternative solvents can be successfully employed, offering more environmentally friendly options than traditional chlorinated solvents. rsc.org The study provides a guide for selecting the optimal solvent based on the specific aldehyde and amine substrates.
Application of Phase Transfer Catalysis in Synthetic Routes
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. This methodology is particularly advantageous for reactions involving anionic nucleophiles and organic substrates, offering benefits such as milder reaction conditions, increased reaction rates, and the avoidance of anhydrous solvents.
In the context of synthesizing this compound analogues, PTC can be effectively employed for the crucial etherification step. A plausible synthetic route would involve the O-alkylation of a substituted 3-hydroxybenzyl cyanide or a related precursor with 2-(chloromethyl)pyridine. In this scenario, the hydroxyl group is deprotonated by a base (e.g., NaOH, KOH) in the aqueous phase, forming an alkoxide. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, then transports the alkoxide anion to the organic phase where it can react with the alkylating agent.
The efficiency of PTC is dependent on the structure of the catalyst, the solvent system, and the nature of the reactants. Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBAC) are commonly used. nih.gov The choice of catalyst can significantly influence the reaction rate and yield. Studies on related N-alkylation reactions have shown that pyridinophanes can also act as efficient two-center phase-transfer catalysts. The development of quantitative structure-activity relationships (QSAR) for phase transfer catalysts is an active area of research, aiming to predict the effectiveness of a catalyst for a given reaction. nih.gov
Table 1: Common Phase Transfer Catalysts and Their Applications
| Catalyst | Abbreviation | Typical Applications in Synthesis |
|---|---|---|
| Tetrabutylammonium bromide | TBAB | Alkylation, Cyanation, Oxidation |
| Benzyltriethylammonium chloride | TEBAC | Alkylation, Epoxidation, Polymerization |
| Aliquat 336 (Trioctylmethylammonium chloride) | Alkylation, Carbonylation, Reduction |
Enantioselective Synthesis of Chiral this compound Derivatives
The development of methods for the enantioselective synthesis of chiral amines is of paramount importance due to the prevalence of chiral amine moieties in pharmaceuticals and natural products. For chiral derivatives of this compound, where the stereocenter is at the benzylic carbon, several asymmetric catalytic strategies can be envisioned.
Recent advances in asymmetric catalysis offer several promising approaches for the synthesis of chiral benzylamines and related structures. These methods often rely on the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction.
One such strategy is the transition metal-catalyzed asymmetric hydroarylation of enamines. For instance, a NiH-catalyzed enantio- and regioselective reductive hydroarylation of N-acyl enamines has been reported to produce a wide range of structurally diverse, enantioenriched benzylamines under mild conditions. researchgate.net This method could potentially be adapted for the synthesis of chiral this compound derivatives.
Another powerful technique is the asymmetric aza-Friedel–Crafts reaction . Copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have been shown to provide chiral secondary benzylamines with excellent yields and high enantioselectivities. nih.gov This approach could be applied to a suitably substituted phenolic precursor to introduce the chiral aminomethyl group.
Furthermore, palladium-catalyzed enantioselective C-H cross-coupling reactions represent a state-of-the-art method for the synthesis of chiral ortho-arylated benzylamines through kinetic resolution. chu-lab.org The use of chiral mono-N-protected α-amino-O-methyl-hydroxamic acid (MPAHA) ligands has been crucial for achieving high enantiomeric purity. chu-lab.org While this is a kinetic resolution, it provides access to both the unreacted chiral benzylamine and the ortho-arylated product in high enantiopurity.
Table 2: Examples of Asymmetric Catalytic Methodologies for Chiral Amine Synthesis
| Catalytic System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| NiH / Chiral Ligand | Hydroarylation of N-acyl enamines | N-Acyl enamines | up to 99% | researchgate.net |
| Cu(OTf)₂ / (R)-Bn-Box | Aza-Friedel-Crafts | Phenols and N-sulfonyl aldimines | up to 99% | nih.gov |
| Pd(II) / Chiral MPAHA Ligand | Kinetic Resolution via C-H Cross-Coupling | Racemic benzylamines | up to 99% | chu-lab.org |
| Rh-catalyst / Chiral Ligand | Asymmetric Reductive Heck Reaction | Arylboronic acids and pyridine (B92270) derivatives | up to >99% | nih.govorganic-chemistry.orgtmc.edu |
These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. onyxipca.com Once separated, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid. onyxipca.com The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically through screening. A patent for the chiral resolution of a related 1-aryl-1H-pyridine[3,4-b]indole-3-carboxylate highlights the industrial relevance of this technique. google.com
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |
| (+)-Dibenzoyltartaric Acid / (-)-Dibenzoyltartaric Acid | Chiral Acid | Resolution of racemic bases |
| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | Chiral Acid | Resolution of racemic bases and alcohols |
| (1R)-(-)-10-Camphorsulfonic Acid / (1S)-(+)-10-Camphorsulfonic Acid | Chiral Acid | Resolution of racemic bases |
Besides classical resolution, enzymatic kinetic resolution offers a highly selective alternative. Lipases, for example, can catalyze the acylation of one enantiomer of a racemic amine with high selectivity, allowing for the separation of the acylated and unreacted enantiomers. nih.gov
Methodologies for Multi-Gram Scale-Up in Academic Research Settings
The transition from small-scale synthesis to multi-gram production in an academic laboratory presents several challenges, including reaction vessel size, heat transfer, reagent addition, and product purification. Careful planning and optimization are required to ensure that the reaction is safe, efficient, and reproducible on a larger scale.
For the synthesis of this compound, a key consideration for scale-up would be the management of exothermic events, particularly during the reduction of the nitrile or amide functionality to the amine. The use of controlled addition funnels and external cooling baths is standard practice.
The choice of purification method is also critical. While column chromatography is common on a small scale, it can become cumbersome and solvent-intensive for multi-gram quantities. Crystallization is often a more practical and scalable purification technique. If the final product or an intermediate is a crystalline solid, developing a robust crystallization protocol is highly beneficial.
Recent advancements in reaction technology, such as the use of flow chemistry, can also facilitate scale-up. Flow reactors offer superior heat and mass transfer, allowing for safer and more controlled reactions, even for highly exothermic or fast processes. While the initial setup cost might be higher, the benefits in terms of safety, reproducibility, and the potential for continuous production can be significant.
Case studies on the gram-scale synthesis of benzylamines and other active pharmaceutical ingredients in academic settings often highlight the importance of process optimization, including the choice of reagents, solvents, and reaction conditions to maximize yield and minimize waste. researchgate.net For instance, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported with the potential for scale-up production. beilstein-journals.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-hydroxybenzyl cyanide |
| 2-(chloromethyl)pyridine |
| Tetrabutylammonium bromide (TBAB) |
| Benzyltriethylammonium chloride (TEBAC) |
| Tartaric acid |
| Dibenzoyltartaric acid |
| Mandelic acid |
| Camphorsulfonic acid |
| 1-aryl-1H-pyridine[3,4-b]indole-3-carboxylate |
Chemical Reactivity and Derivatization Studies of 3 Pyridin 2 Ylmethoxy Phenyl Methanamine
Mechanistic Investigations of the Primary Amine Reactivity
The primary amine group of [3-(pyridin-2-ylmethoxy)phenyl]methanamine is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Amidation and Alkylation Reactions for Functionalization
The primary amine readily undergoes amidation with carboxylic acids and their derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of amide-containing bioactive molecules. The reaction typically proceeds via the activation of the carboxylic acid, for instance, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a reactive intermediate that is subsequently attacked by the primary amine of this compound. The general conditions for such amidation reactions are presented in Table 1.
Alkylation of the primary amine introduces alkyl or aryl groups, leading to secondary or tertiary amines with modified steric and electronic properties. Direct N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination, a milder alternative, involves the reaction of the amine with an aldehyde or ketone to form a Schiff base or imine, which is then reduced in situ to the corresponding alkylated amine.
| Reaction Type | Reagents and Conditions | Product Type |
| Amidation | Carboxylic Acid, EDC, HOBt, DMF, rt | N-Acyl derivative |
| Alkylation (Direct) | Alkyl Halide, Base (e.g., K₂CO₃), Acetonitrile, reflux | N-Alkyl derivative |
| Alkylation (Reductive) | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂, rt | N-Alkyl derivative |
| Table 1: General Conditions for Amidation and Alkylation of this compound. |
Acylation and Sulfonylation for Probe Development
Acylation reactions, similar to amidation, are crucial for attaching reporter groups or probes to the this compound scaffold. For instance, acylation with fluorescent carboxylic acids or acid chlorides can yield fluorescently labeled derivatives for use in chemical biology to study biological processes.
Sulfonylation of the primary amine with sulfonyl chlorides (e.g., dansyl chloride, tosyl chloride) in the presence of a base affords sulfonamides. These derivatives are often highly crystalline and can be used for structural confirmation. Furthermore, the introduction of a sulfonyl group can significantly alter the biological activity of the parent molecule. The synthesis of sulfonamides is often straightforward, as depicted in the reaction scheme below.
Functional Group Transformations of the Pyridine (B92270) and Phenyl Moieties
The pyridine and phenyl rings of this compound are amenable to various functional group transformations, allowing for the fine-tuning of the molecule's properties.
Electrophilic Aromatic Substitution Strategies
The phenyl ring, being activated by the ether linkage, is susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. These reactions introduce substituents onto the phenyl ring, which can serve as handles for further diversification. For instance, bromination of the phenyl ring can be achieved using N-bromosuccinimide (NBS) to yield brominated derivatives, which are valuable precursors for cross-coupling reactions. Nitration can introduce a nitro group, which can be subsequently reduced to an amine for further functionalization.
The pyridine ring is generally less reactive towards electrophilic substitution than the phenyl ring due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions or through activation (e.g., N-oxide formation), electrophilic substitution can be achieved, typically at the 3- or 5-position.
Metal-Catalyzed Cross-Coupling Reactions for Diversification
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The halogenated derivatives of this compound are excellent substrates for reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling of a bromo-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. lmaleidykla.ltnih.gov This reaction is highly valued for its functional group tolerance and reliability.
The Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling a halogenated derivative with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org This reaction is particularly useful for synthesizing complex amines and has broad applications in drug discovery.
| Cross-Coupling Reaction | Substrate | Reagent | Catalyst/Ligand | Product |
| Suzuki-Miyaura | Bromo-[3-(pyridin-2-ylmethoxy)phenyl]methanamine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted derivative |
| Buchwald-Hartwig | Bromo-[3-(pyridin-2-ylmethoxy)phenyl]methanamine | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted derivative |
| Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions. |
Formation of Advanced Derivatives for Chemical Biology and Material Science Research
The derivatization of this compound has led to the development of advanced molecules with applications in chemical biology and materials science.
In chemical biology , derivatives of this scaffold have been explored as components of bioactive molecules. For example, the core structure can be incorporated into larger molecules designed to interact with specific biological targets. The ability to functionalize both the amine and the aromatic rings allows for the systematic exploration of structure-activity relationships.
Synthesis of Bioconjugatable Analogues
The primary amine of this compound is a prime target for chemical reactions that introduce functionalities capable of covalently bonding to biomolecules, such as proteins or nucleic acids. This process, known as bioconjugation, enables the development of targeted therapeutics, molecular probes, and other advanced biomedical tools. Standard organic synthesis methods can be employed to convert the amine into a variety of reactive groups for this purpose.
One of the most common strategies for modifying primary amines for bioconjugation is the synthesis of maleimide (B117702) derivatives. The reaction of a primary amine with maleic anhydride (B1165640) or its derivatives yields an N-substituted maleimide. researchgate.net This maleimide group is highly reactive toward thiol groups, which are present in cysteine residues of proteins, allowing for specific and stable thioether linkages. The general reaction involves the addition of the primary amine to the anhydride, followed by cyclization to form the maleimide ring.
Another powerful technique for creating bioconjugatable molecules is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govidtdna.com This reaction forms a highly stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. nih.govidtdna.com The primary amine of this compound can be readily converted into an azide (B81097). Alternatively, the amine can be acylated with a linker containing a terminal alkyne. These modified analogues can then be "clicked" onto biomolecules that have been correspondingly functionalized with the complementary alkyne or azide group. The reaction is known for its high efficiency and specificity, even in complex biological media. idtdna.com
While direct examples of bioconjugation with this compound are not prevalent in the literature, the derivatization of its core structure for other purposes highlights the reactivity of the amine group. For instance, in the development of novel therapeutics, this amine is frequently reacted to form amides as part of structure-activity relationship studies. semanticscholar.orgnih.gov These same amide bond-forming reactions could be used to attach linkers bearing bioconjugatable functional groups like those described below.
Table 1: Potential Bioconjugatable Derivatives of this compound
| Derivative Type | Reactive Group | Target on Biomolecule | Linkage Formed |
| Maleimide | Maleimide | Thiol (Cysteine) | Thioether |
| Alkyne Analogue | Terminal Alkyne | Azide | 1,2,3-Triazole |
| Azide Analogue | Azide | Alkyne | 1,2,3-Triazole |
Exploration of Polymeric or Supramolecular Assembly Applications
The structural features of this compound, particularly the aromatic phenyl and pyridine rings, make it an interesting candidate for the construction of larger, ordered structures such as polymers and supramolecular assemblies. These assemblies are formed and held together by non-covalent interactions, including hydrogen bonding, π–π stacking, and metal coordination.
The pyridine ring is a well-known motif in supramolecular chemistry. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking interactions with other aromatic systems. nih.gov These directional interactions can guide the self-assembly of individual molecules into well-defined, higher-order structures like nanotubes or sheets. nih.gov For example, research on other pyridine-containing molecules has shown that they can form mechanically robust nanotubes through cooperative self-assembly. nih.gov Similarly, pyridine-dithiol compounds have been used to create self-assembled monolayers (SAMs) on gold surfaces.
The primary amine of this compound also provides a reactive handle for creating monomers suitable for polymerization. For instance, the amine can be reacted with N-(4-chlorocarbonyl)phenyl)maleimide to produce a maleimide-containing monomer. Such monomers can then undergo free-radical polymerization to form polymaleimides, a class of thermally stable polymers with applications as high-performance engineering plastics. uctm.edu
While specific studies detailing the use of this compound in polymeric or supramolecular assemblies are limited, the principles derived from analogous structures strongly suggest its potential in these fields. The combination of a reactive amine for monomer synthesis and aromatic/pyridyl groups for directing non-covalent interactions makes it a promising building block for materials science applications.
Table 2: Supramolecular Interactions and Polymerization Potential
| Structural Feature | Potential Application | Relevant Non-Covalent Interactions / Reaction Type |
| Pyridine Ring | Supramolecular Assembly | Hydrogen Bonding, π–π Stacking, Metal Coordination |
| Phenyl Ring | Supramolecular Assembly | π–π Stacking |
| Primary Amine | Polymer Synthesis | Conversion to a polymerizable group (e.g., maleimide) followed by radical polymerization |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Pyridin 2 Ylmethoxy Phenyl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For [3-(pyridin-2-ylmethoxy)phenyl]methanamine, a suite of NMR experiments would be employed to assign every proton and carbon signal unequivocally.
One-Dimensional (¹H and ¹³C) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons in the pyridinyl, phenyl, methoxy, and methanamine moieties. The aromatic region (δ 7.0–8.6 ppm) would contain complex multiplets corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings. The benzylic protons of the ether linkage (-O-CH₂-) and the aminomethyl group (-CH₂-NH₂) would appear as singlets or coupled signals in the δ 4.0–5.5 ppm and δ 3.5–4.0 ppm regions, respectively. The amine protons (-NH₂) would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H data, showing characteristic signals for all 13 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110–160 ppm range, while the sp³-hybridized carbons of the methylene (B1212753) groups would appear further upfield.
Predicted NMR Data for this compound
This interactive table outlines the predicted chemical shifts (δ) in ppm relative to TMS. The predictions are based on the analysis of structurally similar compounds.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |
| Pyridine H-6 | ~8.5 (d) | - | COSY with Pyridine H-5 |
| Pyridine H-3, H-4, H-5 | ~7.2-7.8 (m) | ~120-140 | COSY correlations between adjacent protons; HMBC to Pyridine C's |
| Pyridine C-2 | - | ~157 | HMBC from Pyridine H-3, -OCH₂- protons |
| Pyridine C-6 | - | ~149 | HMBC from Pyridine H-5 |
| -O-CH₂- | ~5.2 (s) | ~70 | HMBC to Pyridine C-2 and Phenyl C-3 |
| Phenyl H-2, H-4, H-5, H-6 | ~6.9-7.4 (m) | ~114-130 | COSY correlations between adjacent protons; HMBC to Phenyl C's |
| Phenyl C-1 | - | ~140 | HMBC from -CH₂-NH₂ protons |
| Phenyl C-3 | - | ~159 | HMBC from -O-CH₂- protons |
| -CH₂-NH₂ | ~3.9 (s) | ~46 | HMBC to Phenyl C-1, C-2, C-6 |
| -NH₂ | ~1.6 (br s) | - | - |
Multidimensional (COSY, HSQC, HMBC) NMR: To resolve ambiguities and confirm the assignments, 2D NMR experiments are essential. sdsu.edu
COSY (COrrelation SpectroscopY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and phenyl rings, helping to differentiate the signals of adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons (e.g., linking the -O-CH₂- proton signal to its corresponding carbon signal). sdsu.edu
The conformational flexibility of this compound, particularly rotation around the single bonds of the ether linkage, can be investigated through advanced NMR studies.
Changing the solvent (e.g., from non-polar CDCl₃ to polar, hydrogen-bond-accepting DMSO-d₆) would likely cause significant changes in the chemical shifts of the N-H protons of the amine group and the adjacent C-H protons due to altered hydrogen bonding interactions. core.ac.uk
Variable temperature (VT) NMR studies could provide insights into the energy barriers for bond rotation. By monitoring the coalescence or sharpening of specific signals as the temperature is changed, it is possible to determine the rotational dynamics and identify the most stable conformation of the molecule in solution.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a vital technique for confirming the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₁₃H₁₄N₂O), the expected exact mass for the protonated molecule, [M+H]⁺, would be calculated and compared to the experimental value. A match within a small tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula. rsc.org
Predicted HRMS Data
This table shows the calculated monoisotopic mass for the neutral molecule and its common adducts.
| Species | Formula | Calculated Monoisotopic Mass (Da) |
| [M] | C₁₃H₁₄N₂O | 214.11061 |
| [M+H]⁺ | C₁₃H₁₅N₂O⁺ | 215.11842 |
| [M+Na]⁺ | C₁₃H₁₄N₂ONa⁺ | 237.10036 |
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds, primarily the benzylic C-O and C-C bonds.
Predicted MS/MS Fragmentation Pathway
This interactive table details the major fragments expected from the MS/MS analysis of [M+H]⁺.
| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |
| 92.0500 | [C₆H₆N]⁺ | Cleavage of the ether C-O bond, forming the pyridin-2-ylmethyl fragment. |
| 106.0657 | [C₇H₈N]⁺ | Cleavage of the C-C bond between the phenyl ring and the aminomethyl group, forming the 3-methoxybenzyl fragment (after rearrangement). |
| 122.0735 | [C₈H₁₀N]⁺ | Cleavage of the ether O-CH₂ bond, forming the [3-(aminomethyl)phenyl]⁺ fragment. |
| 107.0497 | [C₇H₇O]⁺ | Cleavage of the ether C-O bond with hydrogen transfer, forming the hydroxymethylpyridine fragment. |
This fragmentation pattern allows for the confirmation of the different structural subunits within the molecule. nih.govkobv.de
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine would appear as one or two bands in the 3300–3500 cm⁻¹ region. Aromatic and aliphatic C-H stretches would be observed around 3000–3100 cm⁻¹ and 2850–2960 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would produce a strong band near 1250 cm⁻¹ and 1050 cm⁻¹. Vibrations from the aromatic rings (C=C and C=N) would be visible in the 1450–1600 cm⁻¹ region. rsc.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum, aiding in the analysis of the substitution pattern. nih.gov
Predicted Vibrational Frequencies
This table summarizes the key expected vibrational frequencies (in cm⁻¹) for the compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | Pyridine, Phenyl Rings | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 | Medium |
| C=C / C=N Stretch | Aromatic Rings | 1450 - 1600 | Strong-Medium |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium |
| C-O-C Stretch (Asymmetric) | Ether (-O-CH₂-) | ~1250 | Strong |
| C-O-C Stretch (Symmetric) | Ether (-O-CH₂-) | ~1050 | Strong |
| C-N Stretch | Aminomethyl | 1020 - 1250 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules within the crystal lattice.
The prerequisite for any X-ray diffraction study is the availability of a high-quality single crystal. For organic compounds like this compound, several crystallization techniques can be employed. The most common method is slow evaporation from a saturated solution. A variety of solvents would be screened to find one in which the compound has moderate solubility. The ideal solvent allows for the slow and orderly deposition of molecules onto a growing crystal lattice.
Another widely used technique is vapor diffusion. In this method, a solution of the compound is placed in a small, open container, which is then enclosed in a larger sealed vessel containing a more volatile solvent (the "anti-solvent") in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting the formation of single crystals. Temperature control is also a critical factor; slow cooling of a saturated solution can decrease the solubility of the compound and lead to crystallization. For instance, inverse temperature crystallization, where heating a solution leads to crystal growth, has been successfully applied to grow single crystals of various compounds, including those containing benzylamine (B48309) moieties. mdpi.com
Once suitable crystals are obtained, their quality is assessed using an optical microscope. A well-formed crystal should have smooth faces and sharp edges and be free of visible defects. For diffraction experiments, a crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. The analysis of the positions and intensities of the diffracted spots allows for the determination of the unit cell parameters and the crystal system. jeeadv.ac.injournal-vniispk.ru Subsequent data processing and structure refinement reveal the atomic coordinates within the unit cell. spast.org
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1200.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.192 |
| R-factor | < 0.05 |
Note: This table is illustrative and contains hypothetical data for this compound, as no experimental crystallographic data has been publicly reported.
The crystal structure of this compound would be stabilized by a variety of intermolecular interactions, stemming from its distinct functional groups. ias.ac.in The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen and the ether oxygen atom are hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds of the N-H···N and N-H···O types would be expected to be a dominant feature of the crystal packing, linking molecules into chains or more complex three-dimensional arrays. journal-vniispk.ruspast.org
A Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. iucr.orgresearchgate.netnih.gov This computational tool maps the different types of intermolecular interactions and their relative contributions to the crystal packing, providing a detailed picture of how molecules are held together in the solid state. nih.gov For instance, in related structures containing both pyridine and benzene rings, π-π stacking and various hydrogen bonds have been shown to be crucial for the supramolecular assembly. researchgate.netnih.gov The analysis of these interactions is critical for understanding the physical properties of the solid material, such as its melting point and solubility. mdpi.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment and Purity Evaluation (if enantiomers exist)
Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.com The most common of these techniques are Circular Dichroism (CD), which measures the difference in absorption, and Optical Rotatory Dispersion (ORD), which measures the difference in the angle of rotation of the plane of polarized light as a function of wavelength. saschirality.org These methods are exceptionally powerful for determining the absolute configuration of chiral molecules and for assessing the enantiomeric purity of a sample. numberanalytics.comacs.org
Upon examination of the structure of this compound, it is determined to be an achiral molecule. The carbon atom of the methanamine group (-CH₂NH₂) is bonded to two hydrogen atoms, and therefore, it is not a stereocenter. The molecule possesses a plane of symmetry that bisects the phenyl ring and the methanamine group. As the molecule and its mirror image are superimposable, it does not have enantiomers.
Because this compound is achiral, it will not exhibit a signal in conventional CD or ORD spectroscopy. These techniques rely on the inherent "handedness" of a molecule to interact differently with left- and right-circularly polarized light. In the absence of a chiral center or any other element of chirality (such as atropisomerism, which is not expected in this flexible molecule), the differential absorption (CD) and rotation (ORD) would be zero across all wavelengths. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical assignment or purity evaluation of this compound itself, as there are no enantiomers to distinguish. It is important to note that while chiroptical responses can be induced in achiral molecules under specific circumstances, such as through strong interactions with a chiral environment or by using highly specialized nonlinear optical techniques, these are not standard methods for routine analysis. attoscience.canih.gov
No Computational and Theoretical Chemistry Studies Found for this compound
Following a comprehensive search of available scientific literature, no specific computational and theoretical chemistry studies focusing on the compound "this compound" have been identified. As a result, the detailed analysis requested in the article outline cannot be provided at this time.
While computational chemistry is a powerful tool for understanding the electronic structure, reactivity, and dynamic behavior of molecules, it appears that this specific compound has not yet been the subject of such in-depth investigation. Therefore, information regarding its molecular orbitals, charge distribution, transition states, preferred conformations, energetic landscapes, and predicted spectroscopic parameters is not available.
Further research, including dedicated computational studies, would be necessary to generate the data required to fulfill the requested article outline. Without such foundational research, any attempt to provide the specified analysis would be speculative and not based on established scientific findings.
Computational and Theoretical Chemistry Studies of 3 Pyridin 2 Ylmethoxy Phenyl Methanamine
Molecular Docking and Molecular Dynamics Simulations in Chemical Biology Research
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in chemical biology for understanding and predicting the interactions between small molecules and biological macromolecules. These techniques provide valuable insights at the atomic level, guiding the design and development of new therapeutic agents. In the context of compounds structurally related to [3-(pyridin-2-ylmethoxy)phenyl]methanamine, these computational approaches are crucial for elucidating their potential biological targets and mechanisms of action.
Ligand-Protein Interaction Profiling Methodologies
Ligand-protein interaction profiling is a critical step in drug discovery, aiming to identify and characterize the non-covalent interactions that govern the binding of a ligand to its protein target. A variety of computational methodologies are employed for this purpose, each offering a different level of theory and computational expense.
One of the most widely used techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex scispace.com. Docking algorithms explore the conformational space of the ligand within the binding site and use scoring functions to estimate the binding affinity. For instance, in studies of pyrazole derivatives, molecular docking has been used to predict binding affinities and interaction modes with target proteins nih.gov. The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules, adding hydrogen atoms, and defining the binding site or "grid box" around a known co-crystallized ligand researchgate.net.
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and refined picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion nih.gov. This allows for the assessment of the stability of the predicted binding pose from docking and can reveal important conformational changes in both the ligand and the protein upon binding nih.gov. The stability of the complex during an MD simulation can be analyzed by calculating metrics such as the root-mean-square deviation (RMSD) of the atomic positions over time nih.gov.
To quantify the binding affinity with higher accuracy, binding free energy calculations are performed. These calculations can be based on the snapshots generated from MD simulations. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are popular approaches to estimate the free energy of binding. These methods consider enthalpic contributions from molecular mechanics energies and entropic contributions, providing a more comprehensive assessment of the ligand's binding affinity mdpi.com. For example, absolute binding free energy (BFE) calculations have been used to discriminate between different binding modes of pyridin-2-yl urea inhibitors, showing good correlation with experimental bioassay results nih.gov.
The identified interactions are often visualized and categorized into different types, such as hydrogen bonds, hydrophobic contacts, ionic interactions, and π-stacking. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize a wide range of non-covalent interactions between a ligand and a protein nih.gov.
| Interaction Type | Description | Typical Interacting Residues/Moieties |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amine or hydroxyl groups with backbone carbonyls or polar side chains (e.g., Ser, Thr, Asn, Gln). |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl or other aromatic rings with nonpolar amino acid side chains (e.g., Leu, Ile, Val, Phe). |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl or pyridine (B92270) rings with aromatic amino acid side chains (e.g., Phe, Tyr, Trp). |
| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between two residues with opposite electrostatic charges. | Protonated amine group with a deprotonated carboxylic acid side chain (e.g., Asp, Glu). |
| Cation-π Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | Protonated amine group with an aromatic ring (e.g., Phe, Tyr, Trp). |
Prediction of Binding Poses and Interaction Hotspots in Model Systems
The prediction of how a ligand like this compound might bind to a protein target is a central goal of computational chemistry in drug discovery. This process involves identifying the most likely binding pose (the orientation and conformation of the ligand in the binding site) and the key "hotspot" residues on the protein that contribute most significantly to the binding affinity.
The initial step in predicting binding poses is typically molecular docking . For example, in the study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, molecular docking was used to reveal the mode of interaction with the D3 dopamine receptor nih.gov. Similarly, induced-fit docking (IFD) has been employed to account for the flexibility of the protein binding site upon ligand binding, which can be crucial for accurately predicting the binding pose of novel ligands mdpi.com. The accuracy of a docking protocol can be validated by its ability to reproduce the known binding pose of a co-crystallized ligand, often measured by the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose mdpi.com.
Once a plausible binding pose is obtained, it is crucial to identify the interaction hotspots . These are the specific amino acid residues in the binding pocket that form key interactions with the ligand. These interactions can be visualized and analyzed from the docked complex. For instance, docking studies of 3-phenyl-β-alanine-based oxadiazole analogues as carbonic anhydrase II inhibitors revealed hydrogen bonding with specific threonine and glutamine residues at the entrance of the active site nih.gov. In another example, the binding mode of certain inhibitors with Apoptosis Signal-regulating Kinase 1 (ASK1) was predicted to involve hydrogen bond interactions nih.gov.
Molecular dynamics simulations further refine the understanding of interaction hotspots by providing a dynamic view of the ligand-protein complex. During an MD simulation, the stability and persistence of specific interactions can be monitored. For instance, the analysis of MD trajectories can reveal which hydrogen bonds are consistently maintained throughout the simulation, indicating their importance for binding. Furthermore, energy decomposition analysis, often performed as a post-processing step of MD simulations, can quantify the contribution of individual amino acid residues to the total binding energy mdpi.com. This allows for a more precise identification of hotspot residues.
The insights gained from these computational predictions are invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with improved potency and selectivity. By understanding the key interactions, medicinal chemists can modify the ligand's structure to enhance these interactions or to introduce new favorable contacts with the protein target.
| Computational Method | Primary Output | Application in Binding Pose and Hotspot Prediction |
| Molecular Docking | Ranked binding poses and estimated binding affinity (scoring function). | Initial prediction of the ligand's orientation and key interacting residues. |
| Induced-Fit Docking (IFD) | Binding poses that account for receptor flexibility. | More accurate prediction of binding modes for ligands that induce conformational changes in the protein. |
| Molecular Dynamics (MD) Simulation | Trajectory of atomic positions over time. | Assessment of the stability of the docked pose and analysis of dynamic interactions. |
| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimation of the binding free energy. | More accurate ranking of potential ligands and identification of key energetic contributions. |
| Energy Decomposition Analysis | Contribution of individual residues to the total binding energy. | Quantitative identification of interaction hotspots. |
Biological Research Applications of 3 Pyridin 2 Ylmethoxy Phenyl Methanamine As a Molecular Probe or Scaffold
In Vitro Enzymatic Activity Modulation: Mechanistic Research
Derivatives of the [3-(pyridin-2-ylmethoxy)phenyl]methanamine scaffold have been synthesized and evaluated as modulators of enzyme activity, particularly in the context of cancer research. nih.govnih.gov While specific data on the parent compound is not available, the study of its derivatives provides a blueprint for how it could be investigated as an enzyme modulator.
To understand how a compound like this compound or its derivatives might inhibit an enzyme, researchers typically perform enzyme inhibition kinetic studies. These studies determine key parameters that describe the interaction between the inhibitor and the enzyme.
Key Parameters in Enzyme Inhibition Studies:
| Parameter | Description |
| IC₅₀ (Half maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency. |
| Kᵢ (Inhibition constant) | A more specific measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a stronger binding affinity. |
| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. |
For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally related to the subject compound, were identified as potential BRAF kinase inhibitors. nih.govnih.gov One of the most potent compounds in this series, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, demonstrated significant inhibitory activity against cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Such studies often involve measuring enzyme activity at various substrate and inhibitor concentrations to determine the mechanism of inhibition through graphical analysis, such as Lineweaver-Burk or Dixon plots.
Biophysical techniques are crucial for confirming the direct binding of a ligand (such as a derivative of this compound) to its target enzyme and for characterizing the thermodynamics of this interaction. Techniques like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA) are commonly employed.
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). TSA, on the other hand, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the ligand indicates a stabilizing interaction.
While no specific biophysical data for this compound is available, a study on ATP-independent Akt inhibitors, which also feature a pyridine-based scaffold, utilized biophysical screening strategies to identify and optimize their lead compounds. nih.gov
Receptor Binding Profile Analysis: Molecular Interaction Studies
The this compound scaffold is also a component of molecules designed to interact with cellular receptors. Analyzing the receptor binding profile is essential to understand a compound's selectivity and potential pharmacological effects.
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand (a "hot" ligand) with known high affinity for the receptor is used. The test compound (a "cold" ligand) is then introduced to compete with the radiolabeled ligand for binding to the receptor.
By measuring the displacement of the radiolabeled ligand by increasing concentrations of the test compound, one can determine the test compound's inhibitory constant (Kᵢ), which reflects its binding affinity. These assays are highly sensitive and can be performed on cell membranes, tissue homogenates, or even on thinly sliced tissues (autoradiography).
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment, one of the interacting molecules (the ligand, which could be the target receptor) is immobilized on a sensor chip. The other molecule (the analyte, which could be a derivative of this compound) is then flowed over the chip surface.
The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Key Kinetic Parameters from SPR:
| Parameter | Description |
| kₐ (Association rate constant) | The rate at which the analyte binds to the immobilized ligand. |
| kₔ (Dissociation rate constant) | The rate at which the analyte-ligand complex dissociates. |
| Kₔ (Equilibrium dissociation constant) | The ratio of kₔ to kₐ, which represents the affinity of the interaction. A lower Kₔ indicates a stronger affinity. |
Applications in Chemical Probe Development for Target Identification and Validation Research
A chemical probe is a small molecule that is used to study the function of a specific protein or to validate a potential drug target. The this compound scaffold, due to its synthetic tractability and presence in various bioactive compounds, holds potential for the development of such probes.
For target identification, a derivative of the scaffold could be modified to include a reactive group that allows it to covalently bind to its target protein. This can be followed by proteomic techniques to identify the protein that has been "tagged" by the probe. For target validation, a highly potent and selective probe can be used to modulate the activity of a specific protein in cellular or animal models, allowing researchers to study the biological consequences of this modulation.
For example, a derivative of the this compound scaffold was a key component in the development of a novel irreversible EGFR mutant kinase inhibitor. nih.gov This inhibitor was designed to form a covalent bond with a specific cysteine residue in the EGFR protein, a strategy often used in the development of targeted chemical probes.
Structure-Activity Relationship (SAR) Studies based on Molecular Interactions (in vitro)
No in vitro structure-activity relationship (SAR) studies focusing on this compound as the core scaffold have been identified in the reviewed literature. SAR studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. Such studies typically involve synthesizing a series of related compounds (analogues) and evaluating their effects in biological assays. The goal is to identify the key chemical groups (pharmacophores) responsible for the desired activity and to optimize the molecule's properties.
While direct SAR data for the target compound is unavailable, it is a recognized substructure in more complex molecules that have been subjected to SAR analysis. For instance, the (pyridin-2-ylmethyl)amine fragment is part of a series of potent anti-mycobacterial agents.
Synthesis and Evaluation of Analogues for SAR Probing
There is no published research on the specific synthesis and evaluation of a series of analogues based on the core structure of this compound for the purpose of SAR probing.
In a broader context, research on pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase provides an example of how a related fragment, pyridin-2-ylmethanamine (B45004), is incorporated into a larger scaffold and its derivatives evaluated. semanticscholar.org In that study, a variety of substituted pyridin-2-ylmethanamine derivatives were synthesized and reacted with a 7-chloropyrazolo[1,5-a]pyrimidine (B1590288) core to produce the final compounds for biological evaluation. semanticscholar.org The synthesis generally involves a nucleophilic substitution reaction where the amine of a pyridin-2-ylmethanamine derivative displaces a leaving group (like chlorine) on the core scaffold, often in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol. semanticscholar.org
Correlating Structural Features with In Vitro Mechanistic Activity
A direct correlation of structural features of this compound with in vitro mechanistic activity cannot be provided due to the lack of specific research.
However, looking at related, more complex structures provides insight into how such correlations are made. In the study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which incorporate a (pyridin-2-ylmethyl)amine moiety, researchers established correlations between structural modifications and the inhibition of Mycobacterium tuberculosis (M.tb) growth in vitro. semanticscholar.org The study synthesized approximately 70 analogues to explore these relationships comprehensively. bldpharm.com
Key findings from that related study include:
Substitution on the Pyridine (B92270) Ring: Modifications to the pyridine ring of the (pyridin-2-ylmethyl)amine portion of the molecule led to significant changes in anti-mycobacterial activity. semanticscholar.org
Role of the Phenyl Group: The presence of a 3-(4-fluoro)phenyl group on the main pyrazolo[1,5-a]pyrimidine core was found to be particularly effective. bldpharm.com
The table below summarizes SAR data for a selection of these complex molecules, illustrating how substitutions on and around the pyridin-2-ylmethanamine substructure affect activity.
| Compound ID | Modification on Pyridin-2-ylmethanamine Moiety | M.tb Growth Inhibition (MIC, µM) | Vero Cell Toxicity (IC50, µM) | clogP |
|---|---|---|---|---|
| 11 | Unsubstituted | 0.20 | >32 | 5.21 |
| 57 | 5-Fluoro | 3.7 | >32 | 5.30 |
| 58 | 5-Chloro | 4.9 | >32 | 5.87 |
| 59 | 6-Fluoro | >32 | >32 | 5.30 |
| 63 | 6-Dimethylamino | 1.39 | >32 | 5.78 |
Data adapted from a study on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. semanticscholar.org The activity shown is for the entire molecule, not the fragment alone.
Conclusion and Future Directions in Academic Research on 3 Pyridin 2 Ylmethoxy Phenyl Methanamine
Summary of Key Academic Contributions and Methodological Advancements
Currently, the academic contributions directly focused on [3-(pyridin-2-ylmethoxy)phenyl]methanamine are limited to its basic characterization, as found in databases like PubChem. nih.gov The existing data primarily consists of computed properties, which provide a foundational starting point for empirical research.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O | PubChem nih.gov |
| Molecular Weight | 214.27 g/mol | PubChem nih.gov |
| XLogP3 | 2.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
This table is based on computed data and awaits experimental verification.
Future methodological advancements would likely involve the development of a robust and scalable synthetic route. Drawing parallels from the synthesis of structurally related compounds, such as the pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have utilized nanoparticle catalysis (e.g., MgO NPs) to improve reaction times and yields, similar innovative catalytic systems could be explored for the synthesis of this compound. frontiersin.org Furthermore, modern analytical techniques, including 2D-NMR spectroscopy and X-ray crystallography, will be crucial for the unambiguous structural elucidation of the compound and its potential derivatives.
Identification of Unexplored Research Avenues in Synthetic Chemistry and Reactivity
The synthetic chemistry of this compound remains a largely uncharted territory. A primary research avenue would be the development and optimization of its synthesis. A plausible retrosynthetic analysis suggests that it could be assembled from 3-hydroxybenzaldehyde (B18108) and 2-(chloromethyl)pyridine (B1213738), followed by reductive amination. The exploration of various reducing agents and reaction conditions to achieve high yields and purity would be a significant contribution.
Further unexplored avenues include the investigation of its reactivity. The primary amine and the pyridine (B92270) nitrogen present two key sites for chemical modification.
Derivatization of the aminomethyl group: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, ureas, and carbamates. This could lead to the generation of a library of novel compounds with diverse physicochemical properties. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been shown to yield compounds with interesting biological activities. researchgate.net
Modification of the pyridine ring: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which would modulate the electronic properties of the molecule. Additionally, electrophilic aromatic substitution on the pyridine or phenyl rings could introduce further diversity.
Metal-catalyzed cross-coupling reactions: The phenyl and pyridine rings could potentially undergo various palladium- or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the accessible chemical space around this scaffold.
Opportunities for Novel Computational Studies and Predictive Modeling
The absence of experimental data for this compound makes it an ideal candidate for in silico studies. Computational chemistry could provide valuable insights into its structural and electronic properties, guiding future experimental work.
Table 2: Potential Areas for Computational Investigation
| Computational Method | Research Focus | Potential Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, calculation of spectroscopic properties (NMR, IR). | Prediction of the most stable conformers, understanding of reactivity through frontier molecular orbital analysis, and aiding in the interpretation of experimental spectra. |
| Molecular Dynamics (MD) Simulations | Conformational analysis in different solvent environments, interaction with potential biological targets. | Elucidation of the molecule's flexibility and preferred conformations, providing a basis for rational drug design. |
For example, computational studies on related pyridine derivatives have been used to design and predict the efficacy of novel inhibitors for targets like the epidermal growth factor receptor (EGFR). rsc.org Similar approaches could be applied to this compound to explore its potential as a pharmacophore.
Potential for Development of Advanced Research Tools and Molecular Scaffolds in Chemical Biology
The this compound scaffold possesses structural motifs commonly found in biologically active molecules. The pyridine and phenyl rings can engage in π-stacking interactions, while the ether linkage and aminomethyl group can participate in hydrogen bonding. This makes it a promising starting point for the development of molecular probes and libraries of compounds for high-throughput screening.
The structural similarity to fragments of known kinase inhibitors suggests that derivatives of this compound could be investigated as potential inhibitors of various protein kinases. For instance, the pyridin-2-ylmethoxy-phenyl moiety is present in potent inhibitors of EGFR. figshare.comnih.gov The aminomethyl group provides a convenient handle for the attachment of fluorescent dyes or affinity tags, enabling the development of chemical probes to study biological processes.
Furthermore, this compound could serve as a versatile building block in fragment-based drug discovery (FBDD). The screening of a library of fragments containing the 3-aminopyridin-2-one scaffold, which is structurally related, has led to the identification of inhibitors for mitotic kinases. nih.gov A similar approach with this compound and its derivatives could uncover novel starting points for drug discovery programs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3-(pyridin-2-ylmethoxy)phenyl]methanamine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with substituted benzaldehydes, followed by reduction or functional group transformations. For example, analogous syntheses use (1H-benzo[d]imidazol-2-yl)methanamine as a precursor, reacting with benzaldehyde to form Schiff bases, followed by cyclization with thioglycolic acid under anhydrous conditions (e.g., ZnCl₂ catalysis) . Intermediates are characterized via H/C NMR, FTIR, and HPLC to confirm structural integrity and purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR confirms the presence of pyridylmethoxy protons (δ 8.2–8.5 ppm) and benzylic amine protons (δ 3.8–4.2 ppm).
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups.
- HPLC/LC-MS : Used to assess purity (>95%) and exact mass (e.g., [M+H]⁺ calculated as 215.12 via high-resolution MS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for condensation steps to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions.
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and adjust parameters dynamically.
Q. What computational and crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to determine crystal structures, leveraging high-resolution diffraction data .
- Density Functional Theory (DFT) : Optimize molecular geometries and calculate electrostatic potential maps to predict reactive sites .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
Q. How should researchers address contradictory data arising from synthetic or analytical workflows?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under identical conditions to rule out procedural errors.
- Advanced Analytics : Use LC-MS/MS to identify impurities or isomers causing spectral overlaps .
- Cross-Validation : Compare crystallographic data (e.g., bond lengths/angles from SHELX refinements) with computational models to resolve structural discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
